molecular formula C23H27FN2O B4991141 2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Cat. No.: B4991141
M. Wt: 366.5 g/mol
InChI Key: VASUNORZKDWWJU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an isoquinoline moiety, and an acetamide linkage, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorobenzene derivatives, isoquinoline precursors, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O/c1-17(2)6-5-12-26-13-11-18-9-10-21(14-20(18)16-26)25-23(27)15-19-7-3-4-8-22(19)24/h3-10,14,17H,11-13,15-16H2,1-2H3,(H,25,27)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUNORZKDWWJU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCN1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CN1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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